![molecular formula C9H6N2S2 B3256772 5'-Amino-2,3'-bithiophene-4'-carbonitrile CAS No. 276670-60-1](/img/structure/B3256772.png)
5'-Amino-2,3'-bithiophene-4'-carbonitrile
Overview
Description
“5’-Amino-2,3’-bithiophene-4’-carbonitrile” is a chemical compound with the molecular formula C9H6N2S2 . It is a derivative of bithiophene, a type of thiophene, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of thiophene derivatives, including “5’-Amino-2,3’-bithiophene-4’-carbonitrile”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “5’-Amino-2,3’-bithiophene-4’-carbonitrile” consists of a bithiophene backbone with an amino group at the 5’ position and a carbonitrile group at the 4’ position .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Applications :
Synthetic Chemistry
Future Directions
The future directions for “5’-Amino-2,3’-bithiophene-4’-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Thiophene derivatives have been of interest due to their potential biological activities and applications in material science .
properties
IUPAC Name |
2-amino-4-thiophen-2-ylthiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMDPTFXYBRCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-2,3'-bithiophene-4'-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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